

(S)-1,2-Butanediol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (S)-1,2-Butanediol

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For Researchers, Scientists, and Drug Development Professionals

(S)-1,2-Butanediol is a chiral organic compound that serves as a versatile building block in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and specialty chemicals. Its unique stereochemistry and functional groups make it a valuable intermediate in creating complex molecules with specific biological activities. This guide provides an in-depth overview of the chemical and physical properties of **(S)-1,2-Butanediol**, detailed experimental protocols for its synthesis and analysis, and its applications in drug development.

Core Chemical and Physical Properties

(S)-1,2-Butanediol, also known as (S)-1,2-butylene glycol or (S)-1,2-dihydroxybutane, is a colorless to slightly yellow, clear, and viscous liquid.^{[1][2]} It is characterized by its low toxicity and excellent solubility in water and many organic solvents.^[1]

General and Physical Properties

The fundamental physical and chemical identifiers for **(S)-1,2-Butanediol** are summarized below.

Property	Value	Reference
Molecular Formula	C4H10O2	[1][3]
Molecular Weight	90.12 g/mol	[1][3]
CAS Number	73522-17-5	[1][3]
Appearance	Colorless or slightly yellow clear liquid	[1]
IUPAC Name	(2S)-butane-1,2-diol	[4]
Synonyms	(S)-1,2-Butylene glycol, (S)-1,2-Dihydroxybutane	[1]

Physicochemical Data

Quantitative physicochemical data for **(S)-1,2-Butanediol** are presented in the following table, providing key parameters for experimental and process design.

Property	Value	Conditions	Reference
Density	1.001±0.06 g/cm ³ (Predicted)	[3]	
1 g/mL	[1]		
Boiling Point	181-183 °C	[3]	
55 °C	0.7 mmHg	[1][3][5]	
Melting Point	-112 °C	[3]	
Refractive Index	1.4360-1.4400	[3]	
1.44	n _{20D}	[1]	
Optical Rotation	-15 to -18 °	c=3 in EtOH, 20°C	[1]
pKa	14.49±0.20 (Predicted)	[3]	
Solubility	Soluble in water and many organic solvents	[3]	

Safety and Handling

(S)-1,2-Butanediol is considered a relatively safe compound but requires appropriate handling. It is a flammable liquid and should be kept away from open flames and high temperatures.[3] It can cause serious eye irritation.[4][6] Contact with skin and eyes should be avoided.[3] For safe storage, it should be kept in a closed container at 2-8°C, away from oxygen, oxidants, and acids.[1][3]

Hazard Statement	Precautionary Statements	Reference
H319: Causes serious eye irritation	P264: Wash skin thoroughly after handling.	[6]
P280: Wear protective gloves/protective clothing/eye protection/face protection.		
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.		

Experimental Protocols

The synthesis, purification, and analysis of **(S)-1,2-Butanediol** involve specific methodologies to ensure high purity and the desired stereochemistry.

Enantioselective Synthesis

The creation of enantiomerically pure **(S)-1,2-Butanediol** can be achieved through various asymmetric synthesis strategies. One common industrial method for producing 1,2-butanediol (as a racemic mixture) is the hydration of 1,2-epoxybutane.[\[7\]](#) To obtain the specific (S)-enantiomer, chiral catalysts or biocatalytic methods are employed.

Biocatalytic Kinetic Resolution of (±)-1,2-Butanediol

This method utilizes an engineered microorganism to selectively oxidize one enantiomer, allowing for the separation of the desired **(S)-1,2-Butanediol**.

Protocol:

- **Biocatalyst Preparation:** Whole cells of *E. coli* co-expressing a stereoselective butanediol dehydrogenase (BDH) and an NADH oxidase are cultured and harvested. For the resolution

of a racemic mixture to obtain (S)-1,2-BD, a dehydrogenase specific for the (R)-enantiomer, such as (2R, 3R)-BDH, is used.[8]

- **Reaction Setup:** A reaction mixture is prepared containing the racemic 1,2-butanediol substrate in a suitable buffer (e.g., pH 11 for (2R, 3R)-BDH).[8]
- **Biotransformation:** The prepared whole-cell biocatalyst is added to the reaction mixture. The reaction is incubated at an optimal temperature (e.g., 50°C) with agitation.[8] The (2R, 3R)-BDH selectively oxidizes (R)-1,2-butanediol to 1-hydroxy-2-butanone, while the **(S)-1,2-butanediol** remains unreacted.[8] The NADH oxidase regenerates the NAD⁺ cofactor required by the dehydrogenase.[8]
- **Monitoring:** The reaction progress is monitored by periodically taking samples and analyzing the concentrations of the substrate and product using Gas Chromatography (GC).[8]
- **Work-up and Purification:** Once the desired conversion is reached, the cells are removed by centrifugation. The supernatant containing **(S)-1,2-butanediol** and 1-hydroxy-2-butanone is then subjected to extraction with an organic solvent (e.g., ethyl acetate).[8] The desired **(S)-1,2-butanediol** can then be purified from the extract by distillation or chromatography.

Purification from a Mixture

A common challenge is the separation of 1,2-butanediol from structurally similar compounds like ethylene glycol, with which it can form an azeotrope.

Protocol for Separation via Catalytic Dehydration:

- **Catalyst:** A solid acid catalyst, such as H-Beta zeolite, is used.[9][10]
- **Reaction:** The mixture containing 1,2-butanediol and ethylene glycol is heated in the presence of the catalyst. 1,2-Butanediol is preferentially dehydrated to form more volatile compounds like aldehydes and ketones.[9][10]
- **Separation:** The resulting mixture can then be separated by distillation, where the more volatile dehydration products are removed, leaving behind purified ethylene glycol. This method is effective for removing 1,2-butanediol as an impurity.[9][10]

Analytical Methods

Accurate determination of the concentration and enantiomeric purity of **(S)-1,2-Butanediol** is crucial.

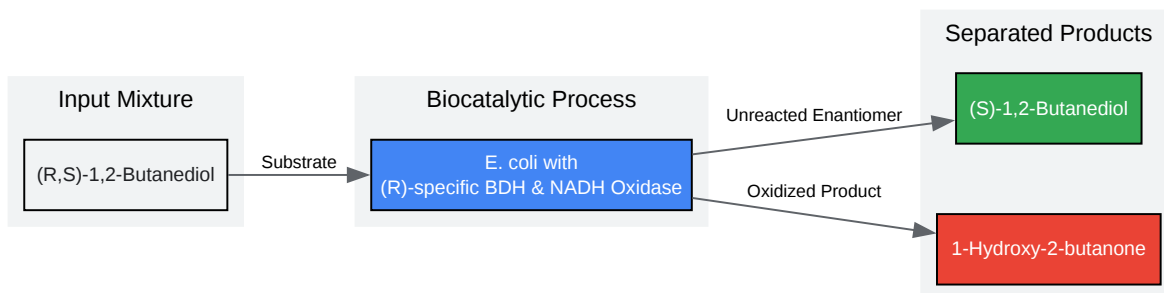
Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Analysis:

- **Derivatization:** To enable chiral separation, the hydroxyl groups of the diol enantiomers are derivatized with a chiral reagent, such as (S)-(+)-2-phenylbutyryl chloride.[\[11\]](#)
- **Internal Standard:** A deuterated internal standard is added to the sample for accurate quantification.[\[11\]](#)
- **Extraction:** The derivatized sample is extracted from the aqueous matrix using an organic solvent (e.g., diethyl ether).[\[4\]](#)[\[11\]](#)
- **GC-MS Analysis:** The extract is injected into a GC-MS system equipped with a suitable capillary column (e.g., a polar column).[\[4\]](#) The diastereomeric derivatives are separated based on their retention times.
- **Quantification:** The mass spectrometer is used for detection and quantification, comparing the peak areas of the analyte to the internal standard.[\[4\]](#)

Role in Drug Development and Logical Workflows

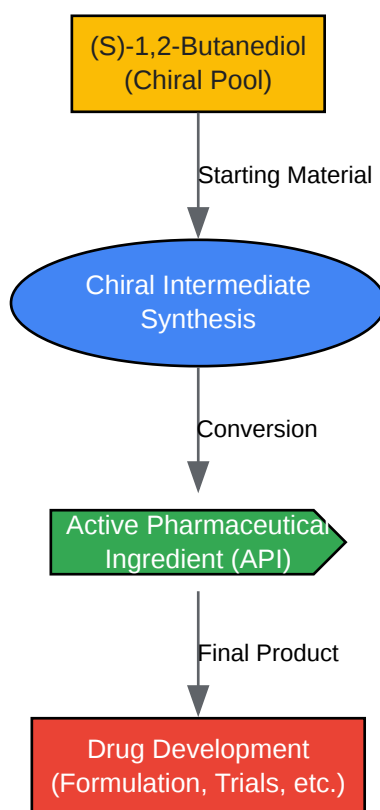
(S)-1,2-Butanediol's chirality makes it a key starting material for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs). A prime example is its use in the synthesis of the anti-tuberculosis drug Ethambutol. The (R)-enantiomer of 1,2-butanediol is a direct precursor to the (S,S)-Ethambutol intermediate.[\[12\]](#) This highlights the importance of having access to specific enantiomers of 1,2-butanediol for pharmaceutical synthesis.

Below are diagrams illustrating key experimental workflows involving **(S)-1,2-Butanediol**.



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Biocatalytic resolution of racemic 1,2-butanediol.



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